N-methylthieno[3,2-d]pyrimidin-4-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-methylthieno[3,2-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c1-8-7-6-5(2-3-11-6)9-4-10-7/h2-4H,1H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPMALJVBUIZFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=NC2=C1SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
N-methylthieno[3,2-d]pyrimidin-4-amine primarily targets the Phosphoinositide 3-kinase (PI3K) . PI3K is a key enzyme in the PI3K/AKT/mammalian target of rapamycin (mTOR) signaling pathway, which is involved in many essential cellular functions including cell growth, differentiation, proliferation, survival, motility, and intracellular trafficking.
Mode of Action
The compound interacts with its target, PI3K, by inhibiting its activity. This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, leading to changes in cellular functions such as growth, differentiation, and survival. Thienopyrimidine derivatives, including this compound, have been demonstrated to bear nanomolar PI3Kα inhibitory potency with over 100-fold selectivity against mTOR kinase.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K/AKT/mTOR signaling pathway . By inhibiting PI3K, the compound disrupts this pathway, leading to downstream effects on cell growth, differentiation, proliferation, survival, motility, and intracellular trafficking.
Biological Activity
N-methylthieno[3,2-d]pyrimidin-4-amine is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms, structure-activity relationships (SAR), and potential therapeutic applications.
1. Overview of this compound
This compound is a member of the thienopyrimidine family, which has been associated with various pharmacological effects. The compound's structure includes a thieno ring fused to a pyrimidine, which is known for contributing to its biological activity.
2.1 Antimycobacterial Activity
Research indicates that thieno[3,2-d]pyrimidin-4-amines can inhibit cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis, making them potential candidates for tuberculosis treatment. A study demonstrated that compounds within this class exhibited ATP IC50 values ranging from 6 to 54 μM against different strains of M. tuberculosis and M. bovis BCG. The most potent derivative was identified as N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine, which showed significant activity in the presence of Q203, an established Cyt-bd inhibitor .
2.2 Anticancer Properties
This compound derivatives have also been evaluated for their antiproliferative effects against human colorectal cancer cell lines (HT-29 and Caco-2). Compounds such as N-(4-methoxyphenylamino)-2-methyl benzo-thieno[3,2-d]pyrimidine showed similar inhibitory effects to MPC-6827, a known anticancer agent . These findings suggest that modifications in the thienopyrimidine scaffold can enhance anticancer activity.
3. Structure-Activity Relationship (SAR)
The SAR studies have revealed critical insights into how structural modifications influence biological activity:
These studies emphasize the importance of substituents at various positions on the thienopyrimidine scaffold in modulating activity against specific biological targets.
4.1 Antiplasmodial Activity
Recent research has shown that certain thieno[3,2-d]pyrimidine derivatives possess significant antiplasmodial activity against Plasmodium falciparum. For instance, specific analogs displayed EC50 values lower than 1 µM against the blood stage of the parasite while maintaining low cytotoxicity . The introduction of specific functional groups was found to enhance solubility and permeability, crucial for effective antimalarial therapies.
4.2 In Vivo Studies
In vivo assessments highlighted challenges such as low aqueous solubility and metabolic stability impacting the efficacy of these compounds. For example, co-administration with CYP450 inhibitors was necessary to demonstrate in vivo activity for some derivatives . This underscores the need for further optimization of these compounds to improve their pharmacokinetic profiles.
5. Conclusion and Future Directions
This compound and its derivatives present promising avenues for therapeutic development against infectious diseases and cancer. Continued exploration of their SAR will be vital in optimizing their efficacy and safety profiles. Future research should focus on enhancing solubility and metabolic stability while investigating additional biological targets that may benefit from this scaffold.
Q & A
Q. Q. How should off-target effects of N-methylthieno[3,2-d]pyrimidin-4-amine analogs be evaluated in kinase panels?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
